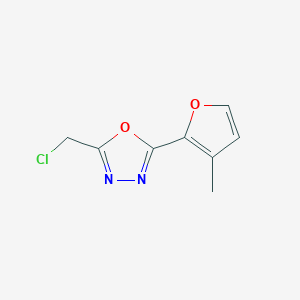![molecular formula C20H23N3O5 B2367907 2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide CAS No. 551921-04-1](/img/structure/B2367907.png)
2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-N-(4-methoxyphenyl)-N’-[(4-methoxyphenyl)methyl]propanediamide is a synthetic organic compound that belongs to the class of amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4-methoxyphenyl)-N’-[(4-methoxyphenyl)methyl]propanediamide typically involves the following steps:
Formation of the acetamido group: This can be achieved by reacting acetic anhydride with an amine precursor under controlled temperature conditions.
Introduction of the methoxyphenyl groups: This step involves the reaction of the intermediate compound with 4-methoxyphenyl derivatives, often using a catalyst to facilitate the reaction.
Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetamido-N-(4-methoxyphenyl)-N’-[(4-methoxyphenyl)methyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 2-acetamido-N-(4-methoxyphenyl)-N’-[(4-methoxyphenyl)methyl]propanediamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-acetamido-N-(4-hydroxyphenyl)-N’-[(4-hydroxyphenyl)methyl]propanediamide
- 2-acetamido-N-(4-chlorophenyl)-N’-[(4-chlorophenyl)methyl]propanediamide
Uniqueness
2-acetamido-N-(4-methoxyphenyl)-N’-[(4-methoxyphenyl)methyl]propanediamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Propriétés
IUPAC Name |
2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(24)22-18(20(26)23-15-6-10-17(28-3)11-7-15)19(25)21-12-14-4-8-16(27-2)9-5-14/h4-11,18H,12H2,1-3H3,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSSRGHXVPCPJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)




![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)
